molecular formula C20H17NO7 B2426751 (Z)-isopropyl 2-((2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 622806-08-0

(Z)-isopropyl 2-((2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2426751
CAS RN: 622806-08-0
M. Wt: 383.356
InChI Key: SNLOUGUBCKENTD-NVMNQCDNSA-N
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Description

The compound is a type of organic compound known as a benzofuran, which is a type of aromatic heterocyclic compound . It also contains a nitrobenzylidene group, which is a type of aromatic compound that contains a nitro group (-NO2) and a benzylidene group (a type of methylene bridge). The isopropyl group and the acetate group are common in organic chemistry and are often used in synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as NMR and infrared spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the specific functional groups present. For example, the nitro group is often involved in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined through various laboratory tests. These could include tests to determine its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pyran Derivatives: 3-Oxo-2,3-dihydrobenzofuran reacted with compounds like ethyl 2-cyano-3-ethoxypropenoate to form compounds that are obtained as a mixture of Z + E isomers, indicating potential in the synthesis of pyran derivatives (Mérour & Cossais, 1991).
  • Photochemical Reactions: The photochemistry of carbohydrate derivatives involving 2,3- and 3,4-O-o-nitrobenzylideneglycopyranosides has shown potential for synthesis of partially protected pyranose derivatives (Collins & Oparaeche, 1975).

Biological and Medicinal Research

  • Anticancer Activity: A study synthesized (Z)-2-((5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-substituted acid derivatives and evaluated them for anticancer and antimicrobial activity. Some compounds displayed significant antibacterial and antifungal activity, with promising implications for cancer treatment (Pansare, Shelke, & Shinde, 2017).
  • Synthesis of Biologically Potent Derivatives: Isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate, a novel molecule, was synthesized and showed potential in biological applications. Its structural properties and potential for antifungal activity were investigated (Sharma, Karmakar, Brahmachari, & Gupta, 2022).

Material Science and Coordination Polymers

  • Zinc Coordination Polymers: A study on zinc coordination polymers constructed from 5-(4-carboxybenzyloxy)isophthalic acid demonstrated the potential of these compounds in luminescence sensing, which could have applications in material science (Zhang et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. For example, compounds containing nitro groups can sometimes be explosive. Therefore, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its properties and potential uses. For example, it could be tested for biological activity, or its physical and chemical properties could be further characterized .

properties

IUPAC Name

propan-2-yl 2-[[(2Z)-2-[(4-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO7/c1-12(2)27-19(22)11-26-15-7-8-16-17(10-15)28-18(20(16)23)9-13-3-5-14(6-4-13)21(24)25/h3-10,12H,11H2,1-2H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLOUGUBCKENTD-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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